REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10]([O:12][C:13](=[O:18])[C:14](=O)[CH2:15]Br)[CH3:11]>C(O)C>[CH2:10]([O:12][C:13]([C:14]1[N:1]=[C:2]2[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]2[CH:15]=1)=[O:18])[CH3:11]
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Name
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|
Quantity
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0.33 mL
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Type
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reactant
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Smiles
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C(C)OC(C(CBr)=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the whole was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Type
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CUSTOM
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Details
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The residue was purified through silica gel column chromatography (chloroform/methanol)
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Reaction Time |
18 h |
Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C=1N=C2N(C=C(C=C2)C=O)C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |